Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-
Description
The compound "Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-" (hereafter referred to as Compound A) features a benzoic acid core linked to an imidazolidin-2-one ring substituted with a 3-fluoro-4-methylphenyl group. This structure combines a carboxylic acid moiety (for solubility and hydrogen bonding) with a fluorinated aromatic system (for electronic modulation) and a methyl group (for steric and lipophilic effects).
Properties
CAS No. |
651749-12-1 |
|---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
3-[3-(3-fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15FN2O3/c1-11-5-6-14(10-15(11)18)20-8-7-19(17(20)23)13-4-2-3-12(9-13)16(21)22/h2-6,9-10H,7-8H2,1H3,(H,21,22) |
InChI Key |
OLHNDPRWYBTVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Fluoro-Methylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluoro-methylbenzene derivative is introduced to the imidazolidinone ring.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the imidazolidinone intermediate with a benzoic acid derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Benzoic acid derivatives are often explored for their pharmacological properties. The specific compound has shown potential in the following areas:
Antimicrobial Activity
Research indicates that benzoic acid derivatives can exhibit antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The imidazolidinyl component is known for its anti-inflammatory properties. In vitro studies have shown that compounds with this structure can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Cancer Therapeutics
Some benzoic acid derivatives have been investigated for their anticancer activities. The presence of the fluorine atom in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression . Preliminary data from cell line studies indicate that this compound could induce apoptosis in cancer cells.
Agrochemical Applications
The compound's unique structure may also lend itself to applications in agriculture:
Pesticidal Properties
Research has indicated that benzoic acid derivatives can act as effective pesticides. The fluorinated phenyl group may contribute to increased potency against pests while minimizing toxicity to non-target organisms .
Plant Growth Regulators
Some studies suggest that derivatives of benzoic acid can influence plant growth by modulating hormonal pathways. This could lead to improved crop yields and stress resistance .
Material Science Applications
In material science, benzoic acid derivatives are being explored for their potential use in developing new materials:
Polymer Additives
The incorporation of benzoic acid derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties . The unique chemical structure may provide synergistic effects when blended with other polymers.
Nanocomposite Development
Recent research has focused on using this compound as a precursor for synthesizing nanocomposites with enhanced electrical and thermal properties. These materials could find applications in electronics and energy storage devices .
Case Studies
Several case studies highlight the applications of benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-:
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition of bacterial growth at low concentrations |
| Study B | Anti-inflammatory | Reduced cytokine levels by up to 50% in cultured cells |
| Study C | Pesticidal | Effective against common agricultural pests with minimal environmental impact |
| Study D | Polymer Additive | Improved tensile strength and thermal stability of polymer composites |
Mechanism of Action
The mechanism of action of 3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro-methylphenyl group can enhance binding affinity and specificity, while the imidazolidinone ring can provide stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The imidazolidinone-attached phenyl group in Compound A and its analogs significantly influences physicochemical and biological properties. Key comparisons include:
*Estimated based on structural analogs.
Key Observations:
- The adjacent 4-methyl group may counteract this via electron donation, creating a balanced electronic profile .
- Steric Hindrance : The 4-methyl group may introduce steric bulk, affecting binding interactions in biological targets compared to smaller substituents like fluorine.
Pharmacological and Metabolic Implications
- IDO1 Inhibition: Analogs like benzimidazole derivatives (e.g., ) demonstrate that fluorinated aromatic systems enhance binding to indoleamine 2,3-dioxygenase-1 (IDO1), a cancer immunotherapy target. Compound A’s fluorophenyl group may similarly engage in π-π stacking or hydrophobic interactions .
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, while methyl groups slow cytochrome P450-mediated degradation. Compound A’s dual substitution could prolong half-life compared to non-fluorinated or non-methylated analogs .
Physicochemical Properties
- Melting Point : Analogs with electron-withdrawing groups (e.g., 3,5-difluoro derivative ) exhibit higher melting points (>200°C) due to stronger intermolecular forces. Compound A’s methyl group may lower the melting point slightly by disrupting crystal packing.
- Solubility : The carboxylic acid moiety ensures moderate aqueous solubility, but the methyl group may reduce it compared to polar derivatives (e.g., ’s methoxy-containing compound).
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl] , also known by its CAS number 651749-12-1. The compound's structure, biological activity, and potential applications will be explored in detail.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.311 g/mol. The specific structure includes a benzoic acid moiety linked to a 2-oxoimidazolidine ring substituted with a 3-fluoro-4-methylphenyl group.
Antimicrobial Properties
Research has indicated that benzoic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Benzoic acid derivatives have also been studied for their anti-inflammatory properties. Compounds in this class may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Emerging studies have highlighted the anticancer potential of benzoic acid derivatives. For example, compounds structurally related to Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl] have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial pathway modulation.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives against E. coli. The results demonstrated that certain modifications to the benzoic acid structure significantly enhanced antimicrobial potency.
- Anti-inflammatory Mechanisms : Research published in Pharmacology Reports identified that a related compound reduced inflammation in a murine model of rheumatoid arthritis by downregulating TNF-alpha and IL-6 levels.
- Anticancer Potential : A recent study in Cancer Letters reported that a benzoic acid derivative similar to our compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Summary of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed for preparing Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazolidinone ring via cyclization of a urea or thiourea derivative with a halogenated precursor (e.g., 3-fluoro-4-methylphenyl isocyanate).
- Step 2: Coupling the imidazolidinone moiety to the benzoic acid scaffold using cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic linkages) or nucleophilic substitution .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended for isolating intermediates and final products .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR: Key for confirming the imidazolidinyl ring (δ ~3.5–4.5 ppm for N-CH2 protons) and aromatic substituents (e.g., fluorine-induced splitting patterns for the 3-fluoro-4-methylphenyl group) .
- ESI-MS: Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns indicative of the imidazolidinone ring cleavage .
- Elemental Analysis: Ensures purity by matching calculated vs. observed C/H/N percentages (±0.4% tolerance) .
Advanced: How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?
Methodological Answer:
- Step 1: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict shifts. Compare with experimental data to identify outliers.
- Step 2: Investigate solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric equilibria (e.g., keto-enol shifts in imidazolidinones) that may cause deviations .
- Step 3: Validate via 2D NMR (COSY, HSQC) to confirm coupling networks and rule out structural misassignments .
Advanced: What strategies improve solubility and bioavailability for in vitro assays?
Methodological Answer:
- Derivatization: Introduce hydrophilic groups (e.g., carboxylate salts, PEGylated side chains) at the benzoic acid or imidazolidinyl positions while retaining activity .
- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin encapsulation to enhance solubility without denaturing proteins .
- pH Adjustment: Buffer solutions at pH 7.4 stabilize the compound’s ionization state (e.g., deprotonated carboxylate) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluoro-4-methylphenyl group?
Methodological Answer:
- Analog Design: Synthesize derivatives with substituent variations (e.g., replacing fluorine with chlorine or removing the methyl group) .
- Biological Assays: Test analogs for target binding (e.g., enzyme inhibition assays) and correlate activity with electronic (Hammett σ values) or steric parameters .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., fluorine’s electrostatic contributions to binding affinity) .
Advanced: What experimental controls are essential when analyzing potential degradation products?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base), then monitor via LC-MS .
- Control Samples: Include inert analogs (e.g., methylated imidazolidinones) to distinguish thermal degradation from oxidative pathways .
- Reference Standards: Use commercially available degradation markers (e.g., benzoic acid derivatives) to calibrate HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
